molecular formula C6H7ClN2 B189592 4-Chloro-2,6-dimethylpyrimidine CAS No. 4472-45-1

4-Chloro-2,6-dimethylpyrimidine

Cat. No.: B189592
CAS No.: 4472-45-1
M. Wt: 142.58 g/mol
InChI Key: GSXFOGXQLRLSKK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₆H₇ClN₂. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-chloro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXFOGXQLRLSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390043
Record name 4-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-45-1
Record name 4-Chloro-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4472-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethylpyrimidine
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Synthesis routes and methods

Procedure details

2,4-Dimethyl-6-hydroxypyrimidine (20 g) was added to phosphorus oxychloride (120 ml) and the mixture was refluxed for 2 hours. Excess phosphorus oxychloride was removed in vacuo, water was added and the product was extracted into dichloromethane (2×200 ml), dried (Na2SO4) and the solvent removed to give 2,6-dimethyl-4-chloropyrimidine as an oil (21 g) which slowly crystallised on standing; NMR (CDCl3): 2.52 (s, 3H), 2.71 (s, 3H), 7.05 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 4-chloro-2,6-dimethylpyrimidine differ from its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions with amines?

A: While both isomers undergo amination reactions with amines, their reactivity can differ based on the steric hindrance around the chlorine atom. Research has shown that this compound generally exhibits lower reactivity compared to 2-chloro-4,6-dimethylpyrimidine when reacting with branched alkylamines and di-n-alkylamines. This difference is attributed to the increased steric hindrance around the chlorine atom at the 4-position, which hinders the approach of bulky amines. [] For instance, at comparable temperatures, amines with branching at the alpha-carbon position show significantly reduced reactivity towards this compound compared to n-alkylamines. []

Q2: Can this compound undergo reactions other than amination?

A: Yes, besides amination, this compound can undergo other reactions. Notably, it has been shown to undergo hydrolysis in the presence of hot hydriodic acid. [] Interestingly, under milder conditions, hydriodic acid can also facilitate transhalogenation, replacing the chlorine atom with iodine to yield 4-iodo-2,6-dimethylpyrimidine. [] This highlights the versatility of this compound as a starting material for synthesizing various substituted pyrimidine derivatives.

Q3: What is the significance of studying the reaction kinetics of this compound with amines without a solvent?

A: Investigating the reaction kinetics in the absence of a solvent provides valuable insights into the intrinsic reactivity of this compound. [] This approach eliminates the influence of solvent effects on reaction rates and allows for a direct comparison of the reactivity of different amines. By determining the second-order rate constants, Arrhenius parameters, and isokinetic temperatures in solvent-free conditions, researchers can gain a deeper understanding of the reaction mechanism and the factors influencing the amination process. [] This knowledge is crucial for optimizing reaction conditions and developing efficient synthetic routes to various alkylaminopyrimidines.

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